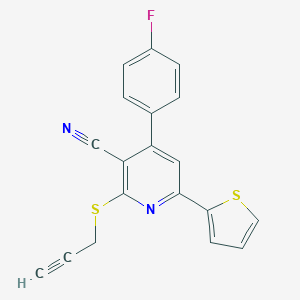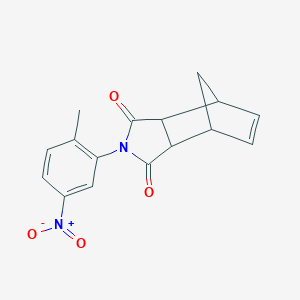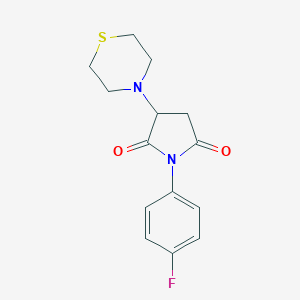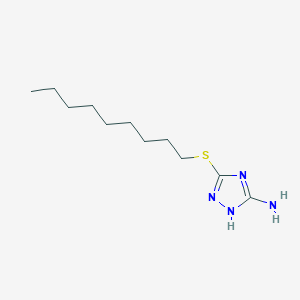
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of fluorophenyl, propynylsulfanyl, thienyl, and pyridyl cyanide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, which are then subjected to further reactions to introduce the propynylsulfanyl and thienyl groups
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler compounds with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine
In medicine, the compound or its derivatives could be investigated for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorophenyl derivatives, propynylsulfanyl compounds, and thienyl-substituted pyridines. Each of these compounds shares structural similarities but may differ in their chemical reactivity and applications.
Propiedades
Número CAS |
311763-10-7 |
|---|---|
Fórmula molecular |
C19H11FN2S2 |
Peso molecular |
350.4g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11FN2S2/c1-2-9-24-19-16(12-21)15(13-5-7-14(20)8-6-13)11-17(22-19)18-4-3-10-23-18/h1,3-8,10-11H,9H2 |
Clave InChI |
PJXGHTWMFHUAKI-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
SMILES canónico |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387881.png)
![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387884.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)

![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)


![Benzyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387899.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B387902.png)
![N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B387904.png)
